4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the reaction of 2-methylpyrazole with 2,3-dibromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins involved in various diseases.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine
- 4-Bromo-2-methyl-2H-pyrazolo[3,4-d]pyrimidine
- 4-Bromo-2-methyl-2H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and its ability to act as a potent kinase inhibitor. Its structure allows for strong interactions with the active sites of kinases, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromo-2-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 |
InChI Key |
SKTDHUSLHGIZDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC=NC2=N1)Br |
Origin of Product |
United States |
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